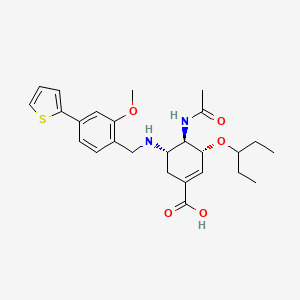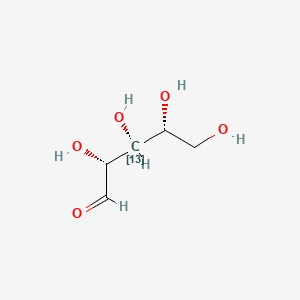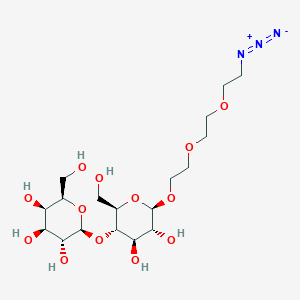
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene is a deuterated derivative of benzene, where five hydrogen atoms are replaced by deuterium atoms and the benzene ring is substituted with a 2,5-dichlorophenyl group Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Substitution Reaction: The deuterated benzene is then subjected to a substitution reaction with 2,5-dichlorophenyl halide (e.g., 2,5-dichlorophenyl chloride) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the deuterium atoms or the dichlorophenyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl₃) or iron (Fe).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reactions are usually carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nature of the substituent introduced.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenyl derivatives and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of isotopic effects on chemical reactivity and reaction mechanisms.
Biology: Employed in metabolic studies to trace the fate of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene involves its interaction with molecular targets and pathways in various chemical and biological systems. The presence of deuterium atoms can influence the compound’s binding affinity, stability, and reactivity. In biological systems, deuterium substitution can lead to altered metabolic pathways and reduced rates of enzymatic degradation, resulting in prolonged activity and improved efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene: A similar deuterated benzene derivative with a trideuteriomethyl group instead of a dichlorophenyl group.
2,3,4,5,6-pentadeuterioaniline: Another deuterated benzene derivative with an amino group.
Uniqueness
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene is unique due to the presence of both deuterium atoms and a dichlorophenyl group, which imparts distinct chemical and physical properties. The combination of isotopic substitution and specific functional groups makes this compound valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H8Cl2 |
|---|---|
Peso molecular |
228.12 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentadeuterio-6-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |
Clave InChI |
KKQWHYGECTYFIA-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=CC(=C2)Cl)Cl)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)





